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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermodynamic stability of three key

calcium carbonate polymorphs: calcite, aragonite, and ikaite. Understanding the subtle yet

critical differences in their stability is paramount for researchers in fields ranging from

geochemistry and materials science to pharmaceuticals, where controlling crystallization and

polymorphism is crucial for product efficacy and stability. This document summarizes key

experimental data, outlines the methodologies used for their determination, and visually

represents their stability relationships.

Thermodynamic Stability Overview
Under standard ambient conditions (298.15 K and 1 bar), the thermodynamic stability of the

anhydrous calcium carbonate polymorphs follows the order: calcite > aragonite. Ikaite

(CaCO₃·6H₂O), a hydrated form of calcium carbonate, is metastable under these conditions

and is typically found in nature in cold environments, such as polar sea ice and glacial

sediments. Its stability is favored by low temperatures and high pressures. While metastable at

the Earth's surface, ikaite's formation can be kinetically favored under certain conditions, and it

is often considered a precursor to the formation of anhydrous polymorphs.

Quantitative Thermodynamic Data
The following table summarizes the standard molar thermodynamic properties for calcite,

aragonite, and ikaite at 298.15 K (25 °C) and 1 bar. These values are essential for predicting
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the spontaneity of transformations between the polymorphs under various conditions.

Thermodynamic
Property

Calcite Aragonite
Ikaite
(CaCO₃·6H₂O)

Standard Gibbs Free

Energy of Formation

(ΔGf°) (kJ/mol)

-1128.8 -1127.8 -2541.9 ± 0.66[1]

Standard Enthalpy of

Formation (ΔHf°)

(kJ/mol)

-1206.9 -1207.1 -2973.4 ± 1.02[1]

Standard Molar

Entropy (S°) (J/mol·K)
92.9 88.7[2] 306.6 ± 1.2[1]

Log of the Solubility

Product (log Ksp) at

25°C

-8.480 ± 0.020 -8.336 ± 0.020 -7.20 (at 0°C)[3]

Stability Relationships and Phase Transitions
The thermodynamic stability of these polymorphs is dependent on temperature and pressure.

The following diagram illustrates the general stability fields and transformation pathways.
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Stability Relationships of CaCO3 Polymorphs

Transformation Drivers
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Caption: Phase stability relationships of calcite, aragonite, and ikaite.

Experimental Protocols
The thermodynamic data presented in this guide are derived from various experimental

techniques. The primary methods employed are solution calorimetry and solubility studies.

Solution Calorimetry
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Solution calorimetry is a powerful technique for determining the enthalpy of formation (ΔHf°) of

minerals.

Methodology:

Sample Preparation: A precisely weighed sample of the mineral polymorph (e.g., calcite,

aragonite) is prepared. For synthetic samples, characterization by X-ray diffraction (XRD)

and other techniques is crucial to confirm phase purity.

Calorimeter Setup: A high-precision calorimeter, often a Tian-Calvet type microcalorimeter, is

used. The solvent is typically a strong acid, such as hydrochloric acid or hydrofluoric acid,

held at a constant temperature (e.g., 298.15 K).

Dissolution: The mineral sample is dropped into the solvent, and the heat evolved or

absorbed during the dissolution process is measured with high sensitivity.

Enthalpy of Solution Calculation: The measured heat change corresponds to the enthalpy of

solution (ΔHsoln).

Thermochemical Cycle: By measuring the enthalpies of solution for the constituent elements

or oxides in the same solvent, a thermochemical cycle (Hess's Law) is constructed. This

allows for the calculation of the standard enthalpy of formation (ΔHf°) of the mineral. For

example, the enthalpy of formation of CaCO₃ can be determined by measuring the

enthalpies of solution of CaCO₃, CaO, and CO₂ (gas) in the same acid.

For metastable phases like ikaite, low-temperature calorimetry is necessary to prevent

decomposition during the experiment.

Solubility Studies
Solubility experiments are used to determine the solubility product constant (Ksp) and, from its

temperature dependence, the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of

dissolution.

Methodology:
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Equilibration: A pure sample of the mineral is equilibrated with a solvent (typically deionized

water or a solution of known ionic strength) in a sealed reaction vessel at a constant

temperature and pressure. For sparingly soluble salts like calcium carbonate, achieving

equilibrium can take from days to weeks. The system is continuously stirred or agitated to

facilitate equilibrium.

Sampling and Analysis: Once equilibrium is reached, the aqueous solution is filtered to

remove any solid particles. The concentration of the constituent ions (e.g., Ca²⁺ and CO₃²⁻)

in the filtrate is then determined using analytical techniques such as atomic absorption

spectroscopy (AAS), inductively coupled plasma mass spectrometry (ICP-MS), or ion

chromatography. The pH of the solution is also measured.

Calculation of Ksp: The activities of the ions are calculated from their concentrations using

activity coefficient models (e.g., Debye-Hückel or Pitzer equations). The solubility product

(Ksp) is then calculated from the product of the ion activities raised to the power of their

stoichiometric coefficients.

Temperature Dependence: By performing solubility measurements at a range of

temperatures, the temperature dependence of the Ksp can be determined. This allows for

the calculation of the standard Gibbs free energy of dissolution (ΔG° = -RTlnKsp), and from

the van't Hoff equation (d(lnKsp)/dT = ΔH°/RT²), the standard enthalpy of dissolution (ΔH°)

can be derived. The standard entropy of dissolution (ΔS°) can then be calculated using the

Gibbs-Helmholtz equation (ΔG° = ΔH° - TΔS°).

For a metastable mineral like ikaite, solubility experiments must be conducted at low

temperatures where its dissolution and transformation to a more stable phase are slow enough

to allow for the measurement of its solubility.[1]

Logical Workflow for Stability Determination
The determination of the thermodynamic stability of these polymorphs follows a logical

experimental and computational workflow.
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Workflow for Thermodynamic Stability Analysis
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Caption: Workflow for determining and analyzing thermodynamic stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Thermodynamic Stability of
Calcite, Aragonite, and Ikaite]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093592#thermodynamic-stability-comparison-of-
calcite-aragonite-and-ikaite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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